![molecular formula C11H13NO3S2 B257736 {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)

{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid, also known as TSPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TSPA is a thienyl-containing derivative of cysteamine, which is a well-known antioxidant and anti-inflammatory agent. The unique chemical structure of TSPA makes it a promising candidate for various biomedical applications, including cancer therapy, neuroprotection, and cardiovascular diseases.

Wirkmechanismus

The exact mechanism of action of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid is not fully understood. However, it is believed that {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid exerts its therapeutic effects through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of reactive oxygen species in cells. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival.

Biochemical and physiological effects:

{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In animal models of neurodegenerative diseases, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid reduces oxidative stress and prevents neuronal death by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Moreover, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to improve cardiac function and reduce myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in laboratory experiments include its relatively simple synthesis, low toxicity, and broad therapeutic potential. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid can be easily synthesized using standard chemical techniques, making it readily available for research purposes. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has low toxicity and has been shown to be well-tolerated in animal studies, making it a safe candidate for future clinical trials. However, the limitations of using {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in laboratory experiments include its limited solubility in water and its potential to undergo hydrolysis under certain conditions. These factors may limit the bioavailability and stability of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in biological systems.

Zukünftige Richtungen

Future research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Specifically, more studies are needed to investigate the anticancer properties of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in vivo and to determine its efficacy in combination with other chemotherapeutic agents. Moreover, further research is needed to explore the neuroprotective and cardioprotective effects of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in animal models of neurodegenerative diseases and myocardial ischemia/reperfusion injury, respectively. Additionally, the development of novel formulations of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid that improve its solubility and bioavailability may enhance its therapeutic potential.

Synthesemethoden

The synthesis of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid involves the reaction of cysteamine with 2-thiophenemethyl chloride, followed by the oxidation of the resulting intermediate using hydrogen peroxide. The final product is obtained after the addition of acetic acid to the reaction mixture. The synthesis of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid is relatively simple and can be performed in a laboratory setting using standard chemical techniques.

Wissenschaftliche Forschungsanwendungen

Scientific research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has primarily focused on its potential therapeutic applications. Several studies have demonstrated the anticancer properties of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid, including its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress in animal models of neurodegenerative diseases. Moreover, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been investigated for its cardioprotective effects, including the prevention of myocardial ischemia/reperfusion injury.

Eigenschaften

Produktname |

{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid |

|---|---|

Molekularformel |

C11H13NO3S2 |

Molekulargewicht |

271.4 g/mol |

IUPAC-Name |

2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]sulfanylacetic acid |

InChI |

InChI=1S/C11H13NO3S2/c13-9-3-4-10(17-7-11(14)15)12(9)6-8-2-1-5-16-8/h1-2,5,10H,3-4,6-7H2,(H,14,15) |

InChI-Schlüssel |

UHTIBRXMOZBDJO-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |

Kanonische SMILES |

C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)

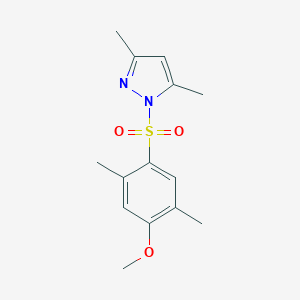

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)

![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)

![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)

![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)

![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)